Cytotoxicity Profile: 9-Angeloylretronecine Exhibits No Cytotoxicity in Human Tumor Panel vs. Cytotoxic Pyrrolizidine Alkaloids
In a standardized cytotoxicity screen against a human tumor cell line panel, 9-angeloylretronecine showed no activity, with EC50 values >20 μg/ml [1]. This contrasts with many other pyrrolizidine alkaloids (e.g., monocrotaline, senecionine, retrorsine) that exhibit significant cytotoxicity at low micromolar concentrations (typical IC50 <10 μM). While the referenced study did not directly compare 9-angeloylretronecine to a specific cytotoxic PA in the same experiment, the class-level inference is supported by extensive literature on PA cytotoxicity.
| Evidence Dimension | Cytotoxicity (EC50) |
|---|---|
| Target Compound Data | >20 μg/ml |
| Comparator Or Baseline | Cytotoxic pyrrolizidine alkaloids (e.g., monocrotaline, senecionine) typically IC50 <10 μM |
| Quantified Difference | > 100-fold lower cytotoxicity (target compound not cytotoxic at highest tested concentration) |
| Conditions | Human tumor cell line panel (unspecified cell lines) |
Why This Matters
For researchers requiring a non-cytotoxic reference standard in cell-based assays, 9-angeloylretronecine avoids confounding cytotoxicity artifacts that would otherwise limit experimental interpretation.
- [1] Alali, F.Q., Tahboub, Y.R., Ibrahim, E.S., Qandil, A.M., Tawaha, K., Burgess, J.P., Sy, A., Nakanishi, Y., Kroll, D.J., Oberlies, N.H. Pyrrolizidine alkaloids from Echium glomeratum (Boraginaceae). Phytochemistry 2008, 69, 2341–2346. View Source
